An In-depth Technical Guide to the Chemical Properties of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone, a compound of interest in medicinal chemistry and drug discovery. Due to its classification as a drug intermediate for the synthesis of various active compounds, understanding its chemical characteristics is paramount for its effective application in research and development.[1] This document collates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis based on established methodologies, and discusses its potential reactivity and biological significance.
Core Chemical Properties
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone is a solid organic compound.[2] Key identifying information and its basic chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |
| Molecular Weight | 234.25 g/mol | [2] |
| CAS Number | 453562-68-0 | |
| Appearance | Solid | [2] |
| Synonyms | 1-Acetyl-3,3-dimethyl-6-nitroindoline, 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | [2] |
Synthesis and Experimental Protocols
The synthesis of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone can be achieved through a two-step process involving the nitration of 3,3-dimethylindoline followed by the acetylation of the resulting 3,3-dimethyl-6-nitroindoline. The following experimental protocol is based on established procedures for the synthesis of related indoline derivatives, particularly drawing from methodologies outlined in patent literature.
A patent for an improved method of preparing 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole describes a multi-step process that includes the nitration of a 2,3-dihydro-indole to form a 6-nitro-2,3-dihydro-indole, which is then acylated to protect the amine.
Step 1: Nitration of 3,3-Dimethylindoline
This step introduces the nitro group at the 6-position of the indoline ring.
Materials:
-
3,3-Dimethylindoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH) solution
-
Isopropyl Acetate (IPAC)
-
Saturated Brine Solution
Procedure:
-
In a reaction vessel, dissolve 3,3-dimethylindoline in concentrated sulfuric acid, maintaining the temperature below room temperature, ideally between -15 °C and 10 °C, with a preferred temperature of 0 °C.
-
Slowly add a solution of fuming nitric acid dropwise to the reaction mixture while vigorously stirring and maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for approximately one hour.
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and a 30% ammonium hydroxide solution to neutralize the acid. The temperature should be maintained between 0-5 °C.
-
Adjust the pH of the mixture to 8-9 using additional ammonium hydroxide solution.
-
Extract the aqueous phase with isopropyl acetate (IPAC).
-
Combine the organic extracts and wash with a saturated brine solution.
-
The resulting organic solution contains 3,3-dimethyl-6-nitroindoline and can be used in the next step, or the solvent can be removed under reduced pressure to isolate the crude product.
Step 2: Acetylation of 3,3-Dimethyl-6-nitroindoline
This step introduces the acetyl group to the nitrogen of the indoline ring.
Materials:
-
3,3-Dimethyl-6-nitroindoline (from Step 1)
-
Acetyl Chloride or Acetic Anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAC)
Procedure:
-
Dissolve the 3,3-dimethyl-6-nitroindoline in a suitable solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC).
-
Add N,N-diisopropylethylamine (DIEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Slowly add acetyl chloride or acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Reactivity and Stability
The chemical reactivity of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone is largely dictated by the functional groups present in its structure: the nitro group on the aromatic ring and the N-acetyl group on the indoline nitrogen.
-
Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions typically require harsh conditions. The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C and H₂) or metal-acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of aminoindoline derivatives.
-
N-Acetyl Group: The acetyl group is an amide functionality and can undergo hydrolysis under acidic or basic conditions to yield the corresponding secondary amine (3,3-dimethyl-6-nitroindoline). This protecting group is generally stable under neutral conditions.
The overall stability of the compound is expected to be good under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition.
Potential Biological Activity and Applications in Drug Development
While specific biological activity data for 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone is not extensively documented, the presence of the nitroaromatic moiety suggests potential for various biological effects. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The biological effects are often attributed to the in vivo reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.
The indoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone serves as a valuable intermediate for the synthesis of a diverse library of substituted indoline derivatives. These derivatives can be further elaborated to target a wide array of biological targets, making this compound a key building block in drug discovery programs. The subsequent reduction of the nitro group to an amine provides a handle for further functionalization, allowing for the introduction of various pharmacophores to modulate the biological activity of the final compounds. The diverse biological activities of recently synthesized nitro compounds underscore the potential of derivatives of this molecule.
Logical Workflow for Synthesis
The synthesis of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone follows a logical progression from the starting indoline to the final acetylated and nitrated product. This workflow is depicted in the following diagram.
Caption: Synthetic workflow for 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone.
